Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate is a synthetic small molecule featuring a pyrido[2,3-d]pyrimidine core modified with a thioether-linked acetamido-benzoate ester. This compound’s structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
ethyl 4-[[2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-6-32-22(30)14-7-9-15(10-8-14)25-17(28)12-33-19-16(13(2)3)11-24-20-18(19)21(29)27(5)23(31)26(20)4/h7-11,13H,6,12H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNZJLCTZVWVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2C(C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex compound with potential pharmacological significance. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core fused with a tetrahydropyrido structure, which is significant for its biological activity. The presence of the ethyl ester and thioacetamide functionalities enhances its solubility and reactivity.
Molecular Formula
- C : 17
- H : 24
- N : 4
- O : 4
- S : 1
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine and triazepine can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The thio group in the compound may play a critical role in these effects by disrupting microbial cell membranes .
- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory responses by inhibiting cytokine production .
Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives indicated that those containing the tetrahydropyrido moiety demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Antimicrobial Activity
In vitro tests revealed that related compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays, showing values as low as 5 µg/mL for certain strains .
Pharmacological Studies
Recent pharmacological evaluations have highlighted the potential of this compound in drug development:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Anticancer (HeLa cells) | 15 | |
| Antibacterial (E. coli) | 5 | |
| Anti-inflammatory | 20 |
Synthesis and Derivatives
The synthesis of this compound has been achieved through multi-step reactions involving the coupling of various heterocyclic compounds with thioacetic acid derivatives. This synthetic pathway not only provides insight into its chemical versatility but also opens avenues for modifying its structure to enhance biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Unlike I-6373’s isoxazole-phenethylthio group, the target’s tetrahydropyrido-pyrimidine-thioether linkage may reduce ring strain and improve metabolic stability .
- Compared to ICI D1694’s glutamate tail , the benzoate ester in the target compound may limit cellular uptake via folate transporters but enhance passive diffusion .
Functional and Pharmacological Differences
Enzyme Inhibition Potential
- ICI D1694 : Inhibits thymidylate synthase (TS) with a Ki of 62 nM, enhanced by polyglutamation (Ki = 1.0 nM for tetraglutamate) .
- Computational similarity analysis using Tanimoto coefficients (e.g., >0.7 for Morgan fingerprints) could predict overlapping targets with pyrimidine-based enzyme inhibitors .
Bioactivity and Selectivity
- I-6230 and I-6373 : Exhibit moderate antimicrobial activity, likely due to their thioether and benzoate groups disrupting membrane integrity .
- Compound 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate): Shows herbicidal activity, suggesting the thioacetate moiety’s role in disrupting plant enzyme systems . The target compound’s 6-isopropyl group may reduce off-target effects in non-mammalian systems.
Metabolic Stability
- The thioether bridge in the target compound is less prone to oxidative metabolism than the amino linker in I-6230, as evidenced by the stability of triazamate (a thioacetate pesticide in ).
- The benzoate ester may undergo hepatic hydrolysis to a carboxylic acid, a common prodrug strategy to enhance solubility .
Q & A
Q. What strategies integrate in vitro and in vivo data to refine therapeutic hypotheses?
- PK/PD Modeling: Link plasma concentrations (from LC-MS/MS) to pharmacodynamic endpoints (e.g., tumor volume reduction in xenografts).
- Biomarker Validation: Identify surrogate markers (e.g., phosphorylated kinases in blood samples) to correlate with efficacy.
- Transcriptomic Profiling: RNA-seq or proteomics to uncover off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
